A Comprehensive Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
A Comprehensive Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a predictive interpretation of the NMR spectra, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures and computational prediction tools. We will explore the influence of the various structural motifs—the pyrazole core, the substituted phenyl ring, and the carbaldehyde group—on the resulting chemical shifts. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrazole-based compounds.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The specific compound, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, incorporates several key features that can modulate its physicochemical and pharmacological properties: a hydrogen-bonding pyrazole ring, a synthetically versatile carbaldehyde group, and a substituted phenyl ring with both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups. Accurate structural elucidation via NMR spectroscopy is a critical step in its synthesis and further development. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C-NMR spectra.
Predicted ¹H-NMR Spectrum
The ¹H-NMR spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects, resonance, and anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H-NMR Chemical Shifts and Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | 9.8 - 10.2 | Singlet (s) | - | The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.[1] |
| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | - | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential intermolecular exchange. Its chemical shift is highly dependent on solvent and concentration.[2] |
| Pyrazole H-3 | 8.0 - 8.5 | Singlet (s) | - | This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift.[3] |
| Phenyl H-2' | 7.6 - 7.8 | Doublet (d) | ~2.0 (⁴JHF) | This proton is ortho to the pyrazole ring and meta to the fluorine atom, experiencing deshielding from the ring and a small four-bond coupling to fluorine. |
| Phenyl H-6' | 7.4 - 7.6 | Doublet of Doublets (dd) | ~8.5 (³JHH), ~2.0 (⁴JHF) | This proton is ortho to both the ethoxy and fluoro groups. It will be split by the adjacent H-5' and show a smaller coupling to the fluorine. |
| Phenyl H-5' | 7.1 - 7.3 | Triplet or Doublet of Doublets (t or dd) | ~8.5 (³JHH), ~8.5 (³JHH) | This proton is ortho to the ethoxy group and meta to the fluoro group. It will be split by the two adjacent protons. |
| Ethoxy -OCH₂- | 4.0 - 4.3 | Quartet (q) | ~7.0 (³JHH) | The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift, and are split by the methyl protons.[4] |
| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 (³JHH) | The methyl protons are in a typical alkyl region and are split by the adjacent methylene protons.[1][5] |
Predicted ¹³C-NMR Spectrum
The ¹³C-NMR spectrum will provide complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Table 2: Predicted ¹³C-NMR Chemical Shifts and Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CHO | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[6] |
| Phenyl C-3' (C-F) | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant. |
| Phenyl C-4' (C-O) | 145 - 150 | This carbon is attached to the oxygen of the ethoxy group, leading to a downfield shift. |
| Pyrazole C-5 | 140 - 145 | This carbon is substituted with the phenyl ring and is part of the electron-deficient pyrazole ring. |
| Pyrazole C-3 | 135 - 140 | This carbon is adjacent to two nitrogen atoms in the pyrazole ring.[7][8] |
| Phenyl C-1' | 125 - 130 | This is the point of attachment to the pyrazole ring. |
| Phenyl C-6' | 120 - 125 | This carbon is influenced by the ortho fluoro and ethoxy groups. |
| Phenyl C-2' | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | This carbon is two bonds away from the fluorine, resulting in a smaller C-F coupling. |
| Phenyl C-5' | 110 - 115 | This carbon is influenced by the ortho and para ethoxy and fluoro groups. |
| Pyrazole C-4 | 105 - 110 | This carbon is substituted with the carbaldehyde group.[8] |
| Ethoxy -OCH₂- | 63 - 68 | The methylene carbon is attached to an oxygen atom, causing a downfield shift. |
| Ethoxy -CH₃ | 14 - 16 | This methyl carbon is in a typical upfield alkyl region. |
Experimental Protocols
For the successful acquisition of high-quality NMR data for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as DMSO-d₆ is generally preferred for compounds with exchangeable protons like the pyrazole N-H, as it can slow down the exchange rate and lead to a more observable signal.[2]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. ¹H-NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[2]
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
3. ¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
4. 2D-NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the ethoxy group and the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons and linking the different fragments of the molecule.[2]
Structural Interpretation and Rationale
The predicted chemical shifts are based on the additive effects of the different functional groups.
The Pyrazole Ring: The pyrazole ring is an electron-deficient aromatic system. The protons and carbons of the ring are therefore expected to be deshielded. The N-H proton's chemical shift is highly variable and sensitive to the solvent and concentration due to hydrogen bonding.[2] In N-unsubstituted pyrazoles, tautomerism can occur, leading to averaged signals if the exchange is fast on the NMR timescale.[2]
The 4-ethoxy-3-fluorophenyl Substituent:
-
Fluorine: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, deshielding nearby protons and carbons.[9] It also introduces characteristic C-F coupling constants, which are invaluable for assignment. The effect of fluorine on ¹⁹F chemical shifts is also highly sensitive to the electronic environment.[10][11][12]
-
Ethoxy Group: The oxygen of the ethoxy group has a deshielding effect on the attached C-4' and the adjacent methylene group. However, through resonance, it donates electron density to the phenyl ring, particularly at the ortho and para positions, which can have a shielding effect on those carbons and protons.
The Carbaldehyde Group: The C=O bond of the aldehyde group has a strong anisotropic effect, which significantly deshields the formyl proton, causing it to appear at a very low field (downfield).[1] The carbonyl carbon is also highly deshielded.
Visualization of Key Correlations
The following diagram illustrates the expected key HMBC correlations that would be crucial for the structural confirmation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
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- 10. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
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